molecular formula C31H27NO4 B4011826 2-(4-methylphenyl)-2-oxo-1-phenylethyl N-(diphenylacetyl)glycinate

2-(4-methylphenyl)-2-oxo-1-phenylethyl N-(diphenylacetyl)glycinate

Cat. No. B4011826
M. Wt: 477.5 g/mol
InChI Key: YBUOLQCPLOZKMM-UHFFFAOYSA-N
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Description

The compound is a specific organophosphorus compound, indicating a chemical framework that includes both phenyl and acetyl groups, suggesting a complex synthesis pathway and multifaceted chemical properties. The incorporation of both phenyl and acetyl groups often implies a significant degree of reactivity and potential for diverse chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with base-promoted reactions between aromatic oxazoles and acetyl chlorides, leading to compounds with similar structural frameworks (Boyarskaya, Avdontceva, & Chulkova, 2015). Another approach is the Stille or Sonogashira coupling from corresponding iodides for the synthesis of phenyl-substituted alkynes (Toyota, Iida, Kunizane, Tanifuji, & Yoshida, 2003).

Molecular Structure Analysis

Structural analysis of similar compounds reveals significant insights into their molecular geometry. For instance, the crystallization of acidic hydrogen-containing compounds in chiral space groups indicates the potential for enantiomeric specificity in synthesis, with hydrogen bonding playing a crucial role in molecular assembly (Boyarskaya et al., 2015). The X-ray structure analysis of sterically congested alkynes shows how spatial arrangements are adjusted to minimize steric hindrance, affecting the molecular conformation and properties (Toyota et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the functional groups present in the compound, such as acetylation, phosphorylation, and glycinamide formation, showcase a range of chemical behaviors. Ethyl N-(diphenylmethylene)glycinate undergoes monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions (López et al., 1996). This indicates a versatile reactivity profile, allowing for diverse synthetic transformations.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of such compounds. For instance, the crystallization behavior and the formation of one-dimensional arrays through hydrogen bonding are essential for the compound's solubility and melting points (Boyarskaya et al., 2015).

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-[(2,2-diphenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-22-17-19-25(20-18-22)29(34)30(26-15-9-4-10-16-26)36-27(33)21-32-31(35)28(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-20,28,30H,21H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUOLQCPLOZKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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